molecular formula C15H12ClNO5S B2626740 1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one CAS No. 338956-24-4

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one

Cat. No.: B2626740
CAS No.: 338956-24-4
M. Wt: 353.77
InChI Key: BQLSMVLABMAFQB-UHFFFAOYSA-N
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Description

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one is a complex organic compound with the molecular formula C15H12ClNO5S It is characterized by the presence of a chlorobenzenesulfonyl group, a nitrophenyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorobenzenesulfonyl group: This step involves the sulfonylation of chlorobenzene using a sulfonyl chloride reagent under acidic conditions.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling reaction: The chlorobenzenesulfonyl group is then coupled with the nitrated phenyl ring using a suitable base and solvent to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative reagents, and more efficient reaction conditions.

Chemical Reactions Analysis

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone and nitro derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothiol derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one can be compared with other similar compounds, such as:

    1-(3-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)(phenyl)methyl]piperazine: This compound shares the chlorobenzenesulfonyl group but differs in its overall structure and functional groups.

    2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole: This compound contains a sulfonyl group and a fluorobenzyl group, but it has a different core structure (oxadiazole) compared to the ethanone moiety in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S/c1-10(18)11-2-7-15(17(19)20)12(8-11)9-23(21,22)14-5-3-13(16)4-6-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLSMVLABMAFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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